molecular formula C14H9ClN2 B158345 1-Chloro-4-phenylphthalazine CAS No. 10132-01-1

1-Chloro-4-phenylphthalazine

Cat. No. B158345
CAS RN: 10132-01-1
M. Wt: 240.69 g/mol
InChI Key: WJJDLSHYLZRFDD-UHFFFAOYSA-N
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Description

1-Chloro-4-phenylphthalazine is a chemical compound with the linear formula C14H9ClN2 . It has a molecular weight of 240.694 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A new series of phthalazine derivatives was synthesized from the reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine as a reactive starting material with different carbon, nitrogen, oxygen, and sulfur nucleophiles .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-phenylphthalazine is represented by the linear formula C14H9ClN2 .


Physical And Chemical Properties Analysis

1-Chloro-4-phenylphthalazine appears as white crystals or powder . It has a melting point between 154.0-163.0°C .

Scientific Research Applications

Anticancer and Antioxidant Properties

1-Chloro-4-phenylphthalazine has been utilized as a starting material for synthesizing various phthalazine derivatives. These derivatives have shown potent cytotoxic effects against human tumor cell lines, with some exhibiting significant anticancer activities. For instance, specific synthesized derivatives demonstrated a more potent cytotoxic effect compared to the standard drug doxorubicin (Behalo, El‐Karim, & Rafaat, 2017). Additionally, certain derivatives of 1-Chloro-4-phenylphthalazine have been identified for their potential as antioxidants (Behalo, El‐Karim, & Rafaat, 2017).

Novel Scaffold for Inhibitors

This compound has been instrumental in developing novel scaffolds for selective inhibition of specific enzymes like JAK1, which are crucial in treating cancer and autoimmune diseases (Norman, 2012). This represents a unique approach to drug development, differentiating from previously known inhibitors.

Design of Receptor Antagonists

The phthalazin-1(2H)-one scaffold, related to 1-Chloro-4-phenylphthalazine, has been recognized as a core structure for designing novel human A3 adenosine receptor antagonists (Poli et al., 2011). This discovery is significant in developing treatments for various disorders, including cardiovascular diseases.

Synthesis of Phthalazine Derivatives

The compound is vital in the synthesis of 1-phenyl-4-substituted phthalazine derivatives. These derivatives have been evaluated for antiproliferative activity in vivo against cancer cell lines, showing good antitumor activity (Xin, Meng, Liu, & Zhang, 2018).

Antimicrobial Properties

Some phthalazine derivatives, synthesized using 1-Chloro-4-phenylphthalazine, have shown promising effects against bacteria and fungi, indicating their potential as antimicrobial agents (El-Wahab, Mohamed, El-Agrody, El-Nassag, & Bedair, 2011).

Inhibitory Activity toward Phosphodiesterase 5

Various synthesized derivatives of 1-Chloro-4-phenylphthalazine demonstrated inhibitory activity toward phosphodiesterase 5 (PDE5), an enzyme involved in various physiological processes (Watanabe et al., 1998).

Synthesis and Conformational Analysis

The compound has been used in the synthesis and conformational analysis of various derivatives, contributing to the understanding of their structural and functional properties in different applications, such as anticancer and antimicrobial activities (Badr, El-Sherief, El-Naggar, & Mahgoub, 1984).

Safety And Hazards

1-Chloro-4-phenylphthalazine is toxic if swallowed and causes skin irritation and serious eye irritation. It may also cause respiratory irritation . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-chloro-4-phenylphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2/c15-14-12-9-5-4-8-11(12)13(16-17-14)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJDLSHYLZRFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297493
Record name 1-chloro-4-phenylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-phenylphthalazine

CAS RN

10132-01-1
Record name 10132-01-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116340
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-4-phenylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CHLORO-4-PHENYLPHTHALAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
H Holava, R Partyka - Journal of Medicinal Chemistry, 1969 - ACS Publications
Method B.—A mixture of the appropriate chlorophthalazine, 7 amine, and Na2C03 in molar equivalent amounts was heated in DMSO at 160 (9 and 14 were heated at 130) for 2-3hr and …
Number of citations: 13 pubs.acs.org
MAE Shaban, MAM Taha… - Journal of Islamic Academy …, 1990 - jag.journalagent.com
… The latter compounds were also obtained from the reaction of 1-chloro-4-phenylphthalazine and 4-benzyl-1chlorophthalazine with aromatic acid hydrazides. Oxalic and malonic acid …
Number of citations: 3 jag.journalagent.com
B Tong, Q Mei - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
… The title compound was obtained in 89% yield by refluxing 1-chloro-4- phenylphthalazine (4.8 g, 20 mmol), 2,6-diisopropylphenol (2.5 g, 20 mmol) and potassium carbonate (2.8 g, 20 …
Number of citations: 9 scripts.iucr.org
A Mustafa, AH Harhash, AAS Saleh - Journal of the American …, 1960 - ACS Publications
Treatment of 4-methyl-2, 3-benzoxaz-l-one (Id) with Grignard reagents brought about cleavage of the hetero ring with the formation of lld-g. Addition of phenylmagnesium bromide to …
Number of citations: 15 pubs.acs.org
C Jarboe, F Alvey - Journal of Medicinal Chemistry, 1969 - ACS Publications
Method B.—A mixture of the appropriate chlorophthalazine, 7 amine, and Na2C03 in molar equivalent amounts was heated in DMSO at 160 (9 and 14 were heated at 130) for 2-3hr and …
Number of citations: 2 pubs.acs.org
M KUZUYA, T USUI, F MIYAKE, S ITO… - Chemical and …, 1981 - jstage.jst.go.jp
… Formation of 1-chloro-4-phenylphthalazine (3c) a) A solution of 2c (1.03 g, 3 mmol) in phosphoryl chloride (20 ml) was heated under reflux for 6 hours. The reaction mixture was …
Number of citations: 1 www.jstage.jst.go.jp
K El‐Adl, MK Ibrahim, F Khedr… - Archiv der …, 2021 - Wiley Online Library
… hydrate to afford the corresponding 4-phenylphthalazin-1(2H)-one (2), which underwent chlorination by reaction with phosphorous oxychloride to afford 1-chloro-4-phenylphthalazine (3)…
Number of citations: 28 onlinelibrary.wiley.com
GR Dhage, SR Deshmukh, SR Thopate - RSC Advances, 2015 - pubs.rsc.org
The regioselective synthesis of 1,2-dihydro-1-oxophthalazin-4-yl trifluoromethanesulfonate (3a) has been reported. The reaction of Tf2O (2a) with phthalhydrazide (1a) provides a rapid …
Number of citations: 8 pubs.rsc.org
F Khedr, MK Ibrahim, IH Eissa… - Archiv der …, 2021 - Wiley Online Library
… 4-Phenylphthalazin-1(2H)-one (2) and 1-chloro-4-phenylphthalazine (3) were obtained … Equimolar quantities of 1-chloro-4-phenylphthalazine (3) (2.40 g, 0.01 mol) and p-…
Number of citations: 25 onlinelibrary.wiley.com
MAE Shaban, MAM Taha - Carbohydrate research, 1990 - Elsevier
… Reaction of l-hydrazino-4-phenyIphthalazine4,’4 (2) with o-glucono-1,5lactone (4) or of 1 -chloro-4-phenylphthalazine’4 (6) with D-gluconic acid hydrazidei4*” (8) gave one and the …
Number of citations: 2 www.sciencedirect.com

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